molecular formula C8H10N2O2 B586541 (S)-3-Amino-3-(pyridin-2-YL)propanoic acid CAS No. 149196-85-0

(S)-3-Amino-3-(pyridin-2-YL)propanoic acid

Cat. No. B586541
CAS RN: 149196-85-0
M. Wt: 166.18
InChI Key: WCLGSNNEAOFFCL-LURJTMIESA-N
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Description

“(S)-3-Amino-3-(pyridin-2-YL)propanoic acid” is an amino acid derivative that has been widely used in scientific research . This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.


Molecular Structure Analysis

The molecular formula of “(S)-3-Amino-3-(pyridin-2-YL)propanoic acid” is C8H10N2O2 . The InChI Code is 1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-3-1-2-4-10-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m0…/s1 .


Physical And Chemical Properties Analysis

The molecular weight of “(S)-3-Amino-3-(pyridin-2-YL)propanoic acid” is 166.1772 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Chemistry and Synthesis

The chemistry and properties of compounds related to (S)-3-Amino-3-(pyridin-2-YL)propanoic acid, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, have been extensively reviewed, highlighting their preparation, properties, and applications in forming complex molecular structures, including their spectroscopic properties and biological activity (Boča, Jameson, & Linert, 2011). Such reviews help identify potential areas for future research, especially in investigating unknown analogues of these compounds.

Biomedical Applications

The exploration of poly(glutamic acid) and poly(lysine), which share a functional relationship with (S)-3-Amino-3-(pyridin-2-YL)propanoic acid due to the presence of amino acid structures, reveals their suitability for biomedical applications, including drug delivery carriers and biological adhesives (Shih, Van, & Shen, 2004). The water-soluble, biodegradable, and nontoxic nature of these compounds towards humans and the environment makes them promising candidates for further research and application in medical fields.

Heterocyclic N-oxide Molecules

The synthesis and applications of heterocyclic N-oxide molecules, including pyridine derivatives, are well-known for their versatility as synthetic intermediates and their importance in medicinal chemistry. These compounds are used in forming metal complexes, designing catalysts, and have shown potential in various medicinal applications due to their biological activities, including anticancer and antibacterial effects (Li et al., 2019). The review underscores the significance of heterocyclic N-oxide derivatives, pointing to the need for further exploration in organic synthesis, catalysis, and drug development.

Pyridine Derivatives in Medicine and Chemosensing

Pyridine derivatives, closely related to the structure and function of (S)-3-Amino-3-(pyridin-2-YL)propanoic acid, are significant for their wide range of biological activities and their use in chemosensing applications. These compounds have been studied for their antifungal, antibacterial, antioxidant, and anticancer activities, among others. Moreover, they have shown a high affinity for various ions and can be used as effective chemosensors for determining different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

properties

IUPAC Name

(3S)-3-amino-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-6(5-8(11)12)7-3-1-2-4-10-7/h1-4,6H,5,9H2,(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLGSNNEAOFFCL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-3-(pyridin-2-YL)propanoic acid

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